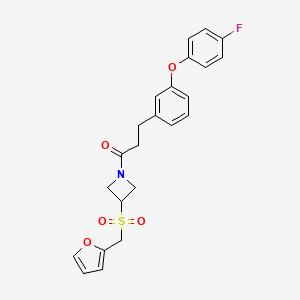

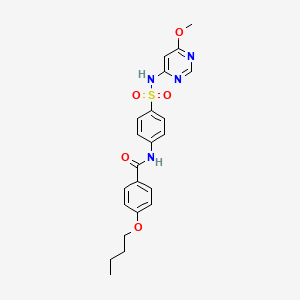

![molecular formula C11H18N2O2 B2984642 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline CAS No. 1099629-39-6](/img/structure/B2984642.png)

2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crystal Structure Analysis

"2'-Hydroxy-4"-dimethylaminochalcone" is a chalcone derivative related to 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline. This compound's crystal structure reveals nearly coplanar aniline and hydroxyphenyl groups, influenced by the hydroxyl group. Such structural insights are crucial for understanding the molecular behavior of similar compounds in various applications, including material science and pharmaceuticals (Liu et al., 2002).

Chemical Reactivity Studies

Research on the reactivity of compounds like 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline is essential for synthetic chemistry. The study "Investigation of the full reversal of selectivity in the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts" provides insights into the factors influencing reactivity and selectivity, which are vital for developing new synthetic methods and materials (Tripathi et al., 2017).

Catalytic Applications

The catalytic potential of related compounds is explored in "Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines." This research demonstrates the efficient catalytic amination of aryl[(2-hydroxymethyl)phenyl]dimethylsilanes, indicating potential applications in catalysis and organic synthesis (Miki et al., 2013).

Organic Synthesis

In "Organometallic derivatives. Part III," hydroxy-, dimethylamino-, phenoxy-, and piperidino-groups were displaced by aniline from α-substituted ferrocenylmethanes. This study contributes to the field of organometallic chemistry, showcasing applications in synthesizing complex organic compounds (Marr et al., 1971).

Nonlinear Optics

A new hyperbranched polymer with 4-(2-cyano-2-methoxy-carbonylvinyl)aniline as a nonlinear optical chromophore was synthesized, starting from a compound structurally similar to 2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline. This polymer exhibits potential for applications in nonlinear optics (Zhang et al., 1997).

properties

IUPAC Name |

1-(2-aminophenoxy)-3-(dimethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-13(2)7-9(14)8-15-11-6-4-3-5-10(11)12/h3-6,9,14H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXZQDADHSMNBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(COC1=CC=CC=C1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)

![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)

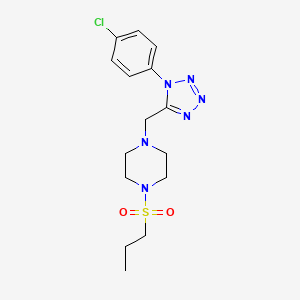

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)

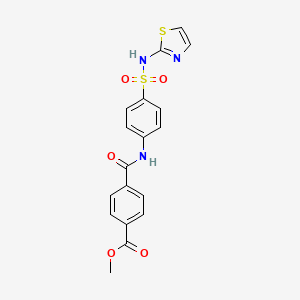

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)

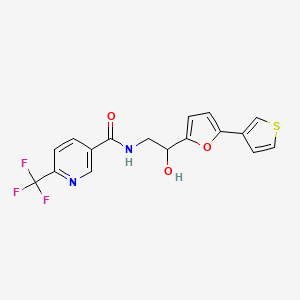

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2984582.png)